![molecular formula C11H13Cl2NO B5860823 4-(2,3-dichlorobenzyl)morpholine](/img/structure/B5860823.png)
4-(2,3-dichlorobenzyl)morpholine
Overview
Description
4-(2,3-dichlorobenzyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is commonly known as DCB-M or dichlorobenzylmorpholine. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis :
- The compound 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride is identified as a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an important intermediate for synthesizing biologically active heterocyclic compounds. Its morpholine ring adopts a chair conformation, contributing to the stability of the structure through hydrogen bonding (Mazur, Pitucha, & Rzączyńska, 2007).
Complexation and Reactivity :
- In a study, 4-(2-chloroethyl)morpholine hydrochloride reacted with ArTe− and Te2−, leading to the formation of tellurated derivatives of morpholine. These compounds were further complexed with palladium(II) and mercury(II), demonstrating the reactivity and potential application of morpholine derivatives in organometallic chemistry (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Antimicrobial Properties :
- A study on 4-(Phenylsulfonyl) morpholine investigated its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. The results showed significant modulating activity, particularly in combination with other antibiotics, against various microorganisms (Oliveira et al., 2015).
Biological Activity Studies :
- The synthesis and characterization of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine revealed its potential biological activities, including antibacterial and anti-tuberculosis effects, which were confirmed by molecular docking studies (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Pharmacophore Development :
- Research on 3-oxabicyclo[4.1.0]heptane , a non-nitrogen containing morpholine isostere, highlighted its application in developing novel inhibitors for the PI3K-AKT-mTOR pathway. This emphasizes the role of morpholine and its derivatives in medicinal chemistry as key pharmacophores (Hobbs et al., 2019).
Receptor Ligand Development :
- Another study focused on synthesizing new morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. The work combined synthesis and 3D-QSAR analysis, providing insights into the structural requirements for receptor affinity and activity (Audouze, Nielsen, & Peters, 2004).
properties
IUPAC Name |
4-[(2,3-dichlorophenyl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOUJDYMYCEROQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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